![molecular formula C7H9ClN2O2 B13274195 2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13274195.png)
2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL
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Overview
Description
2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-chloropyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifibrotic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(5-chloropyridin-3-yl)oxy]ethan-1-ol: Similar structure but with different substitution patterns.
4-chloropyridine: Contains a chlorine atom on the pyridine ring but lacks the amino and ethan-1-ol groups.
Uniqueness
2-[(3-Amino-5-chloropyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both amino and chlorine groups on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL, also known by its CAS number 1862604-40-7, is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The compound features a chloropyridine ring substituted with an amino group and an ether linkage to an ethanol moiety. Its structural characteristics contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H9ClN2O2 |
Molecular Weight | 188.61 g/mol |
IUPAC Name | 2-(3-amino-5-chloropyridin-2-yl)oxyethanol |
CAS Number | 1862604-40-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing various cellular processes. For instance, it has been investigated for its role in enzyme inhibition and protein-ligand interactions, which are critical for therapeutic applications in diseases such as cancer.
Biological Studies
Research has demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, particularly in models of neurodegeneration. Its interaction with dopamine receptors has been explored, indicating potential implications for treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, the compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results indicated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
2-(3-amino-5-bromopyridin-2-YL)oxyethanol | High | Moderate | Low |
4-chloropyridine | Moderate | Low | None |
4-Acetyl-2-chloropyridine | Low | None | Moderate |
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(3-amino-5-chloropyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H9ClN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
SARUVFYLPOHCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Cl |
Origin of Product |
United States |
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